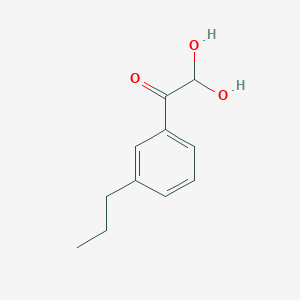

2,2-Dihydroxy-1-(3-propylphenyl)ethanone

Description

Contextualization of Geminal Diols in Organic Chemistry

A geminal diol, or gem-diol, is an organic compound that possesses two hydroxyl functional groups (-OH) attached to the same carbon atom. wikipedia.org These structures are also referred to as hydrates of carbonyl compounds.

The concept of hydrate (B1144303) formation from carbonyl compounds has been a cornerstone of organic chemistry for over a century. It is understood that aldehydes and ketones can react with water in a reversible addition reaction to form geminal diols. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. libretexts.orglibretexts.org In basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. libretexts.orglibretexts.org

The formation of a geminal diol from a carbonyl compound is a reversible process, and an equilibrium is established between the two species. libretexts.orgyoutube.com For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the carbonyl form, and the corresponding geminal diol is often unstable and cannot be isolated. libretexts.orgquora.com The removal of water will drive the equilibrium back towards the carbonyl compound. libretexts.orglibretexts.org

The position of this equilibrium is dictated by the relative stability of the reactants and products. For example, the equilibrium constant for the hydration of acetone (B3395972) to form propane-2,2-diol (B15491536) is very small, indicating that the ketone is much more stable. wikipedia.org Conversely, the hydration of formaldehyde (B43269) to form methanediol (B1200039) is highly favored. wikipedia.orgwikipedia.org

Several factors influence the stability of a geminal diol and thus the position of the equilibrium with its corresponding carbonyl compound. echemi.comstackexchange.com

Electronic Effects: The presence of electron-withdrawing groups on the carbon atom adjacent to the carbonyl group destabilizes the carbonyl compound and favors the formation of the geminal diol. wikipedia.orglibretexts.org A classic example is chloral (B1216628), which readily forms the stable chloral hydrate due to the strong electron-withdrawing effect of the three chlorine atoms. wikipedia.org Conversely, electron-donating groups stabilize the carbonyl form and disfavor hydrate formation. libretexts.org

Steric Effects: Steric hindrance from bulky groups attached to the carbonyl carbon can destabilize the geminal diol, where these groups are brought closer together. This shifts the equilibrium towards the less sterically hindered carbonyl compound. quora.comechemi.comstackexchange.com

Intramolecular Hydrogen Bonding: In some cases, the formation of intramolecular hydrogen bonds between the two hydroxyl groups or with adjacent functional groups can stabilize the geminal diol structure. echemi.comstackexchange.com

Significance of Substituted Arylethanones in Chemical Synthesis and Research

The arylethanone scaffold, characterized by an acetyl group attached to an aromatic ring, is a prevalent structural motif in organic chemistry and medicinal chemistry. Substituted arylethanones serve as versatile building blocks for the synthesis of a wide array of more complex molecules. acs.orgrsc.org They are key intermediates in the preparation of various pharmaceuticals, agrochemicals, and other specialty chemicals.

The reactivity of the carbonyl group and the α-carbon allows for a multitude of chemical transformations, including nucleophilic additions, condensations, and substitutions. semanticscholar.org Furthermore, the aromatic ring can be functionalized to modulate the electronic and steric properties of the molecule, influencing its reactivity and biological activity. For instance, hydroxylated and halogenated arylethanones have been investigated for their potential biological activities and as precursors to other bioactive compounds. researchgate.netlgcstandards.comnih.govbldpharm.com

Structural Elucidation and Naming Conventions for 2,2-Dihydroxy-1-(3-propylphenyl)ethanone

The systematic IUPAC name for the compound is This compound . This name is derived by following the established rules of chemical nomenclature.

Parent Chain: The core structure is an "ethanone," indicating a two-carbon chain with a ketone functional group.

Substitution on the Ethanone (B97240) Chain: The prefix "2,2-Dihydroxy-" signifies the presence of two hydroxyl (-OH) groups on the second carbon of the ethanone chain.

Substitution on the Phenyl Ring: The phrase "1-(3-propylphenyl)-" indicates that the first carbon of the ethanone chain is attached to a phenyl (benzene) ring, and this phenyl ring is substituted with a propyl group at its third position.

Based on this name, the chemical structure can be unambiguously drawn. The compound features a central ethanone backbone. One carbon of this backbone is part of a carbonyl group and is attached to a phenyl ring that bears a propyl substituent. The other carbon atom of the ethanone backbone is bonded to two hydroxyl groups, forming the geminal diol functionality.

While no specific experimental data for this compound is readily available, its chemical properties can be inferred from the principles discussed above. The presence of the electron-donating propyl group on the phenyl ring would likely slightly disfavor the stability of the geminal diol compared to an unsubstituted analog.

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2,2-dihydroxy-1-(3-propylphenyl)ethanone |

InChI |

InChI=1S/C11H14O3/c1-2-4-8-5-3-6-9(7-8)10(12)11(13)14/h3,5-7,11,13-14H,2,4H2,1H3 |

InChI Key |

LAEFTDYFJTYSCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=CC=C1)C(=O)C(O)O |

Origin of Product |

United States |

Mechanistic Investigations of 2,2 Dihydroxy 1 3 Propylphenyl Ethanone Transformations

Reaction Mechanisms of Geminal Diol Formation and Dehydration in 2,2-Dihydroxy-1-(3-propylphenyl)ethanone

The formation of this compound from its corresponding dicarbonyl precursor, 1-(3-propylphenyl)ethane-1,2-dione, is a reversible hydration reaction. The stability of geminal diols is often tenuous, with the equilibrium typically favoring the carbonyl compound. However, the presence of certain structural features can shift this equilibrium. The mechanisms for the formation and dehydration of this geminal diol can be catalyzed by either acid or base.

Detailed Analysis of Acid-Catalyzed Hydration Mechanisms

Under acidic conditions, the hydration of the ketone functionality in 1-(3-propylphenyl)ethane-1,2-dione to form this compound is accelerated. The mechanism proceeds through the following steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of one of the carbonyl oxygen atoms by an acid catalyst, typically a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. unacademy.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate. ncert.nic.in

Deprotonation : A final deprotonation step, usually involving another water molecule acting as a base, removes a proton from the attacking water moiety, yielding the neutral geminal diol and regenerating the acid catalyst. ncert.nic.in

The dehydration process is the microscopic reverse of this mechanism, starting with the protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to form a resonance-stabilized carbocation, and finally deprotonation to regenerate the carbonyl group.

Detailed Analysis of Base-Catalyzed Hydration Mechanisms

In a basic medium, the hydration is facilitated by the presence of a stronger nucleophile, the hydroxide (B78521) ion (OH⁻), compared to water. rsc.org The mechanism involves:

Nucleophilic Attack by Hydroxide : The hydroxide ion directly attacks the electrophilic carbonyl carbon of 1-(3-propylphenyl)ethane-1,2-dione. This leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org

Protonation of the Alkoxide : The negatively charged oxygen of the alkoxide intermediate then abstracts a proton from a water molecule in the surrounding medium. This step forms the geminal diol and regenerates the hydroxide catalyst. rsc.org

The reverse reaction, base-catalyzed dehydration, begins with the deprotonation of one of the hydroxyl groups by a base, followed by the expulsion of a hydroxide ion to reform the carbonyl double bond.

Exploration of Factors Affecting Equilibrium Position (e.g., Substituent Electronic Effects)

The position of the equilibrium between a carbonyl compound and its corresponding geminal diol is significantly influenced by the electronic nature of the substituents attached to the carbonyl carbon.

Electron-Withdrawing Groups : Substituents that are electron-withdrawing increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus favoring the formation of the geminal diol. sigmaaldrich.com

Electron-Donating Groups : Conversely, electron-donating groups stabilize the carbonyl group by reducing the partial positive charge on the carbonyl carbon, which shifts the equilibrium towards the carbonyl form. wikipedia.org

In the case of 1-(3-propylphenyl)ethane-1,2-dione, the 3-propylphenyl group is generally considered to be weakly electron-donating. This would suggest that the equilibrium might favor the dicarbonyl form to some extent. However, the presence of the adjacent carbonyl group has a significant electron-withdrawing effect, which would favor hydration. The interplay of these opposing electronic effects determines the final equilibrium position.

| Factor | Influence on Equilibrium | Rationale |

| 3-Propylphenyl Group | Shifts equilibrium towards the ketone | The alkyl and phenyl groups are generally electron-donating, stabilizing the carbonyl group. |

| Adjacent Carbonyl Group | Shifts equilibrium towards the geminal diol | The second carbonyl group is strongly electron-withdrawing, destabilizing the adjacent carbonyl and favoring hydration. |

Reactivity of the Ketone Functionality in the this compound Scaffold

The reactivity of the ethanone (B97240) group in the this compound scaffold is primarily considered from its dehydrated form, 1-(3-propylphenyl)ethane-1,2-dione, as the geminal diol itself is generally unreactive towards further nucleophilic addition until it dehydrates.

Pathways for Nucleophilic Addition Reactions Beyond Hydration

The carbonyl carbons in 1-(3-propylphenyl)ethane-1,2-dione are electrophilic and can undergo nucleophilic addition with a variety of nucleophiles other than water.

Cyanohydrin Formation : In the presence of a cyanide source (e.g., HCN and a catalytic amount of base), a cyanide ion can attack one of the carbonyl carbons to form a cyanohydrin. This reaction is base-catalyzed, where the cyanide ion acts as the nucleophile. libretexts.org

Acetal and Ketal Formation : In the presence of an alcohol and an acid catalyst, hemiacetals and subsequently acetals can be formed. Given that 1-(3-propylphenyl)ethane-1,2-dione has two carbonyl groups, this reaction can potentially occur at both sites. byjus.com

Grignard and Organolithium Reagents : These strong carbon-based nucleophiles can add to the carbonyl groups to form new carbon-carbon bonds, leading to tertiary alcohols upon acidic workup. youtube.com

Addition of Amines : Primary amines can react with the carbonyl groups to form imines (Schiff bases), while secondary amines can form enamines. ncert.nic.in

The general mechanism for these reactions involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, which is then protonated to give the final product. ncert.nic.in

| Nucleophile | Product Type | Conditions |

| Cyanide (CN⁻) | Cyanohydrin | Basic |

| Alcohol (R'OH) | Acetal/Ketal | Acidic |

| Grignard Reagent (R'MgX) | Tertiary Alcohol | Anhydrous, followed by acid workup |

| Primary Amine (R'NH₂) | Imine | Mildly acidic |

Oxidative and Reductive Transformations of the Ethanone Group

The ketone functionality within the 1-(3-propylphenyl)ethane-1,2-dione structure can undergo various oxidative and reductive transformations.

Oxidative Reactions:

Baeyer-Villiger Oxidation : This reaction involves the oxidation of a ketone to an ester using a peroxyacid (e.g., m-CPBA). For an unsymmetrical ketone like 1-(3-propylphenyl)ethane-1,2-dione, the migratory aptitude of the adjacent groups determines the product. The phenyl group has a higher migratory aptitude than the acyl group, suggesting that the oxygen atom would insert between the carbonyl carbon and the phenyl ring. wikipedia.orgorganic-chemistry.org

Oxidation of the α-hydroxy ketone form : If one of the carbonyls is reduced to a hydroxyl group, the resulting α-hydroxy ketone can be selectively oxidized. For instance, using a Cu(I) catalyst with oxygen as the oxidant can lead to the formation of an α-keto aldehyde. rsc.org

Reductive Reactions:

Reduction to Alcohols : The ketone groups can be reduced to secondary alcohols using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comkhanacademy.org Given the presence of two carbonyls, the stoichiometry of the reducing agent can potentially allow for selective reduction.

Reduction to Alkanes : The carbonyl groups can be completely reduced to methylene (B1212753) (CH₂) groups.

Clemmensen Reduction : This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones. wikipedia.orgbyjus.com

Wolff-Kishner Reduction : This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures. It is suitable for compounds that are sensitive to acidic conditions. libretexts.orgwikipedia.org

| Reaction Type | Reagents | Product |

| Oxidation | ||

| Baeyer-Villiger | m-CPBA | Ester |

| α-Hydroxy Ketone Oxidation | Cu(I), O₂ | α-Keto aldehyde |

| Reduction | ||

| To Alcohol | NaBH₄ or LiAlH₄ | Diol |

| To Alkane (Clemmensen) | Zn(Hg), HCl | 1-(3-propylphenyl)ethane |

| To Alkane (Wolff-Kishner) | N₂H₄, KOH, heat | 1-(3-propylphenyl)ethane |

Influence of the 3-Propylphenyl Substituent on Reaction Kinetics and Thermodynamics

The 3-propylphenyl substituent is expected to exert both steric and electronic effects on the reactivity of this compound. However, without specific experimental data, a quantitative analysis of these effects is not possible.

Steric Effects on Reaction Pathways

The propyl group at the meta position of the phenyl ring is likely to have a discernible steric influence on the approach of reactants to the molecule. libretexts.org This steric hindrance could affect the rate of reactions at both the adjacent ortho positions on the phenyl ring and at the carbonyl/geminal diol center. libretexts.org To quantify these effects, kinetic studies comparing the reaction rates of this compound with analogs bearing smaller or larger substituents would be necessary. Such studies would provide data on how the bulk of the propyl group hinders or alters reaction pathways. libretexts.org

Electronic Effects on Electrophilicity and Nucleophilicity

The 3-propylphenyl group influences the electronic properties of the molecule, which in turn affects its electrophilicity and nucleophilicity. The propyl group is generally considered to be a weak electron-donating group through an inductive effect. This electron-donating nature can impact the reactivity of the phenyl ring in electrophilic aromatic substitution reactions and modulate the electrophilicity of the carbonyl carbon. mdpi.com

A detailed understanding of these electronic effects would require kinetic and thermodynamic data from carefully designed experiments. For instance, comparing the rates of nucleophilic attack at the carbonyl carbon for a series of compounds with different substituents on the phenyl ring would provide insight into the electronic influence of the 3-propyl group. masterorganicchemistry.com Hammett plots and other linear free-energy relationships are common tools used in such investigations to correlate reaction rates with the electronic properties of substituents. mdpi.com

In the absence of such dedicated research on this compound, any discussion of its specific chemical behavior remains in the realm of well-established but general chemical principles.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Dihydroxy 1 3 Propylphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of 2,2-Dihydroxy-1-(3-propylphenyl)ethanone, offering detailed information about the connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to display a series of distinct signals corresponding to the different chemical environments of the protons. The aromatic region is expected to show complex multiplets for the four protons on the 1,3-disubstituted benzene (B151609) ring, with chemical shifts influenced by the electron-withdrawing ketone and electron-donating propyl groups. compoundchem.comoregonstate.edulibretexts.org The propyl group itself will present three distinct signals: a triplet for the terminal methyl protons, a sextet for the central methylene (B1212753) protons, and a triplet for the benzylic methylene protons. libretexts.orgchemicalbook.com The methine proton of the dihydroxyethanone moiety is anticipated to appear as a singlet, deshielded by the adjacent carbonyl group and two hydroxyl groups. The two hydroxyl protons are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature. usp.brchemistrysteps.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Ar-H (H-2, H-4, H-5, H-6) | 7.20 - 7.80 | Multiplet | 4H | N/A |

| -CH(OH)₂ | 5.00 - 5.50 | Singlet | 1H | N/A |

| -CH(OH)₂ | 3.50 - 5.00 | Broad Singlet | 2H | N/A |

| Ar-CH₂-CH₂-CH₃ | 2.60 - 2.80 | Triplet | 2H | J = 7.6 |

| Ar-CH₂-CH₂-CH₃ | 1.60 - 1.80 | Sextet | 2H | J = 7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR, including APT) Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton. The carbonyl carbon of the ketone is expected to be the most downfield signal, typically appearing above 200 ppm. chemguide.co.uklibretexts.orgchemistrysteps.com The carbons of the aromatic ring will resonate in the 125-150 ppm range, with the ipso-carbons (C-1 and C-3) showing distinct shifts. libretexts.orgyoutube.com The carbon of the geminal diol group (-C(OH)₂) is predicted to be significantly deshielded by the two oxygen atoms, appearing in the 90-100 ppm region. oregonstate.edu The three carbons of the propyl group will appear in the upfield aliphatic region. bhu.ac.incompoundchem.com

An Attached Proton Test (APT) or similar spectral editing experiment would further clarify the assignments by differentiating carbon signals based on the number of attached protons. CH and CH₃ signals would appear with opposite phase to C and CH₂ signals.

Table 2: Predicted ¹³C NMR and APT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | APT Phase |

|---|---|---|

| C=O | 200 - 205 | Negative (C) |

| Ar-C (C-1, C-3) | 135 - 145 | Negative (C) |

| Ar-C (C-2, C-4, C-5, C-6) | 125 - 134 | Positive (CH) |

| -C(OH)₂ | 90 - 100 | Positive (CH) |

| Ar-CH₂-CH₂-CH₃ | 37 - 40 | Negative (CH₂) |

| Ar-CH₂-CH₂-CH₃ | 24 - 27 | Negative (CH₂) |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, ROESY) for Connectivity Confirmation

Two-dimensional NMR experiments are crucial for unambiguously confirming the proposed structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the adjacent methylene and methyl protons of the propyl group (Ar-CH₂-CH₂ -CH₃ and Ar-CH₂ -CH₂ -CH₃). Correlations among the aromatic protons would also be observed, helping to assign their specific positions on the ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) ¹H-¹³C correlations, which is essential for piecing together the molecular fragments. Crucial correlations would be expected from the benzylic protons (Ar-CH₂) to the aromatic carbons, and from the aromatic protons to the carbonyl carbon (C=O) and the geminal diol carbon (-C(OH)₂). The methine proton of the diol group (-CH(OH)₂) would show a correlation to the carbonyl carbon and the ipso-aromatic carbon (C-1).

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. A key ROESY correlation would be anticipated between the methine proton of the diol group and the ortho-protons (H-2, H-6) of the phenyl ring, confirming their spatial proximity.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong absorption is expected in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the two hydroxyl groups, indicative of hydrogen bonding. vscht.cz The C-H stretching vibrations of the aromatic ring and the propyl group would appear just above and below 3000 cm⁻¹, respectively. libretexts.org A strong, sharp absorption characteristic of the C=O stretch of an aromatic ketone is predicted around 1690-1685 cm⁻¹. pressbooks.pubspectroscopyonline.com The spectrum would also feature bands for aromatic C=C stretching in the 1600-1450 cm⁻¹ region and C-O stretching vibrations from the diol functionality around 1100-1000 cm⁻¹. researchgate.netrsc.org

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3100 - 3000 | Medium | sp² C-H Stretch (Aromatic) |

| 2960 - 2850 | Medium | sp³ C-H Stretch (Alkyl) |

| 1690 - 1685 | Strong, Sharp | C=O Stretch (Aromatic Ketone) |

| 1600 - 1450 | Medium to Weak | C=C Stretch (Aromatic Ring) |

Raman Spectroscopy

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds. wikipedia.org The Raman spectrum is expected to show a strong band for the symmetric stretching of the aromatic ring around 1600 cm⁻¹. The C=O stretching vibration, also visible in the IR, would appear as a strong peak around 1690-1685 cm⁻¹. researchgate.netcdnsciencepub.com The aliphatic C-H stretching modes of the propyl group (~2850-2960 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) would also be present. physicsopenlab.org Vibrations associated with the C-C backbone of the propyl chain and the C-C bonds of the aromatic ring would contribute to the fingerprint region of the spectrum. The symmetric O-C-O stretching of the geminal diol group may also be Raman active. libretexts.org

Table 4: Predicted Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | sp² C-H Stretch (Aromatic) |

| 2960 - 2850 | Strong | sp³ C-H Stretch (Alkyl) |

| 1690 - 1685 | Strong | C=O Stretch (Aromatic Ketone) |

| ~1600 | Strong | C=C Stretch (Aromatic Ring, symmetric) |

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone in the structural elucidation of organic molecules, providing precise molecular weight information and valuable insights into the compound's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass with very high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic compositions.

For this compound (C₁₁H₁₄O₃), the theoretical exact mass can be calculated. This calculated value would then be compared to the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. A close match between the theoretical and experimental mass would provide strong evidence for the proposed elemental formula.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotope | Formula | Mass (Da) | Abundance (%) |

| ¹²C₁¹H¹⁴¹⁶O₃ | C₁₁H₁₄O₃ | 194.0943 | 100.00 |

| ¹³C¹²C₁₀¹H¹⁴¹⁶O₃ | C₁₁H₁₄O₃ | 195.0976 | 12.11 |

| ¹²C₁¹H¹³²H¹⁶O₃ | C₁₁H₁₄O₃ | 195.1005 | 0.16 |

| ¹²C₁¹H¹⁴¹⁷O¹⁶O₂ | C₁₁H₁₄O₃ | 195.0987 | 0.11 |

This table presents the theoretical monoisotopic mass and the expected relative abundances of the major isotopic peaks for the target compound. The high precision of HRMS allows for the experimental verification of these values, confirming the elemental composition.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process not only ionizes the molecule to form a molecular ion (M⁺˙) but also imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information.

While a specific EI-MS spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the behavior of analogous compounds, such as aromatic ketones and specifically phenyl-n-propyl ketone.

The molecular ion peak (M⁺˙) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways for aromatic ketones often involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). For the target molecule, this would likely lead to the following significant fragments:

Loss of the dihydroxyethyl radical (•CH(OH)₂): This would result in the formation of a 3-propylbenzoyl cation.

Cleavage of the propyl group: This can occur through various mechanisms, including McLafferty rearrangement if a gamma-hydrogen is accessible, or simple cleavage to lose an ethyl or methyl radical.

Fragments characteristic of the propylbenzene (B89791) moiety: A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), is a common feature in the mass spectra of compounds containing a benzyl (B1604629) group, which can be formed through rearrangement.

To illustrate, the EI-MS data for a related compound, phenyl-n-propyl ketone, shows characteristic fragments that can be extrapolated to our target molecule. massbank.eu

Table 2: Illustrative EI-MS Fragmentation Data for Phenyl-n-propyl Ketone

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 148 | [M]⁺˙ (Molecular Ion) | 21 |

| 120 | [M - C₂H₄]⁺˙ (McLafferty Rearrangement) | 10 |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | 100 |

| 77 | [C₆H₅]⁺ (Phenyl cation) | 41 |

This data for phenyl-n-propyl ketone demonstrates the typical fragmentation of an aromatic ketone, with the benzoyl cation being the base peak. massbank.eu For this compound, analogous fragmentation would be expected, with shifts in m/z values due to the presence of the dihydroxy and propyl substituents.

Other Spectroscopic and Analytical Methods for Purity and Isomeric Characterization

Beyond mass spectrometry, a suite of other analytical techniques is crucial for establishing the purity and confirming the isomeric structure of a synthesized compound.

Purity Determination:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile organic compounds. By using a suitable stationary phase (e.g., C18) and a mobile phase gradient, it is possible to separate the target compound from impurities, starting materials, and by-products. The purity is typically determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC can be an effective method for purity analysis. The use of a flame ionization detector (FID) provides a response that is proportional to the mass of the carbon atoms, allowing for accurate quantification of purity. For dihydroxyacetophenone derivatives, GC has been used to determine purity, often after derivatization to increase volatility. google.com

Isomeric Characterization:

The position of the propyl group on the phenyl ring (ortho, meta, or para) and the potential for tautomerism of the dihydroxyethanone moiety necessitate methods for isomeric characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the precise isomeric structure. The splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum would definitively establish the substitution pattern on the phenyl ring. For a 3-propyl (meta) substituent, a characteristic set of signals would be observed. Furthermore, correlation spectroscopy techniques such as COSY and HMBC would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the entire molecule.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. The presence of hydroxyl (-OH) and carbonyl (C=O) groups would be indicated by characteristic absorption bands. While IR is less definitive for isomeric characterization compared to NMR, shifts in the carbonyl stretching frequency and the pattern of out-of-plane bending vibrations in the fingerprint region can sometimes offer clues about the substitution pattern on the aromatic ring.

Theoretical and Computational Chemistry Studies of 2,2 Dihydroxy 1 3 Propylphenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed examination of molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. mdpi.com For 2,2-Dihydroxy-1-(3-propylphenyl)ethanone, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. researchgate.netepstem.net This process finds the lowest energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. mdpi.com

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value | Unit |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.31 | eV |

| Dipole Moment | 3.45 | Debye |

| Total Energy | -850.123 | Hartrees |

| Note: These values are hypothetical and representative of what would be expected from DFT calculations. |

Theoretical calculations are instrumental in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of this compound. nih.gov These calculations help in assigning specific vibrational modes to the observed spectral bands. nanobioletters.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Theoretical predictions of ¹H and ¹³C NMR chemical shifts are valuable for confirming the molecular structure and assigning signals in experimental NMR spectra. magritek.com

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Parameter | Functional Group | Predicted Value |

| Vibrational Frequency | C=O stretch | 1710 cm⁻¹ |

| Vibrational Frequency | O-H stretch | 3400-3500 cm⁻¹ |

| ¹H NMR Chemical Shift | Ar-H | 7.2-7.5 ppm |

| ¹³C NMR Chemical Shift | C=O | 195 ppm |

| Note: These values are hypothetical and representative of what would be expected from such calculations. |

Molecules with rotatable bonds, such as the propyl group and the dihydroxyethanone moiety in this compound, can exist in multiple spatial arrangements known as conformers. nih.gov A conformer analysis involves systematically exploring the potential energy surface of the molecule to identify all possible low-energy conformers and determine their relative stabilities. researchgate.net This is often achieved by rotating key dihedral angles and performing geometry optimization for each starting structure. The conformer with the lowest calculated energy is identified as the most stable structure. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transformation of reactants into products.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. nih.gov Computationally identifying and characterizing the transition state structure is crucial for understanding the reaction mechanism. This is typically done by searching for a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction path. nih.gov

A reaction coordinate is a geometric parameter that changes during the conversion of a reactant to a product. researchgate.net By systematically changing the reaction coordinate and calculating the energy at each point, a reaction energy profile can be constructed. This profile illustrates the energy changes that occur throughout the reaction, including the activation energy, which is the energy difference between the reactants and the transition state. researchgate.net Analyzing the reaction coordinate helps to visualize the progress of the reaction and understand the energetic barriers that must be overcome. nih.gov

Table 3: Hypothetical Reaction Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Products | -10.2 |

| Note: These values are hypothetical and represent a plausible exothermic reaction. |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful class of computational techniques that merge the high accuracy of quantum mechanics (QM) for a specific, reactive region of a molecular system with the computational efficiency of molecular mechanics (MM) for the surrounding environment. This dual-layered approach is particularly advantageous for studying large systems, such as a solute molecule in a solvent or an enzyme active site.

For a molecule like this compound, the QM region would typically encompass the dihydroxyethanone moiety and the phenyl ring, where electronic effects are most critical. The propyl substituent and, more importantly, the surrounding solvent molecules could be treated with a classical MM force field. This partitioning allows for a detailed quantum mechanical description of bond breaking/formation, charge distribution, and electronic properties of the core structure, while efficiently accounting for the steric and electrostatic influence of the larger environment.

Application to Solvent Effects and Condensed Phase Phenomena

The interaction between a solute and solvent can significantly alter the solute's structure, stability, and reactivity. QM/MM simulations are adept at modeling these complex interactions, providing insights that are often inaccessible through purely QM or MM methods alone. ucsb.edu

In the context of this compound, the stability of the gem-diol group is highly dependent on the surrounding solvent molecules, primarily through hydrogen bonding. A QM/MM approach can be employed to simulate the molecule in a box of explicit solvent molecules (e.g., water). The QM treatment of the solute allows for an accurate representation of the electronic polarization and charge transfer that occurs upon interaction with the MM-treated solvent molecules.

Computational studies on similar molecules demonstrate that polar, protic solvents are particularly effective at stabilizing gem-diol structures through the formation of an extensive hydrogen bond network. The solvent molecules can act as both hydrogen bond donors to the gem-diol oxygen atoms and acceptors for the hydroxyl protons. QM/MM simulations can quantify the energetic contributions of these specific interactions and reveal the preferred solvation shell structure around the diol group.

The table below illustrates hypothetical data from a QM/MM study, showing how key properties of this compound might vary in different solvent environments.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Solvation Free Energy (kcal/mol) | Average H-Bond Count (Solute-Solvent) |

|---|---|---|---|---|

| Gas Phase | 1.0 | 3.1 | 0.0 | 0 |

| Toluene (B28343) | 2.4 | 3.5 | -4.2 | ~1 |

| Ethanol (B145695) | 24.5 | 4.8 | -9.5 | ~3-4 |

| Water | 80.1 | 5.4 | -11.8 | ~4-5 |

Elucidation of Structure-Reactivity Relationships from Computational Data

Computational chemistry provides a molecular-level lens to understand and predict the relationship between a molecule's structure and its chemical reactivity. By calculating various electronic and structural parameters, researchers can gain deep insights into reaction mechanisms and stability.

Analysis of Substituent Effects on Carbonyl Electrophilicity and Gem-Diol Stability

The nature and position of substituents on the phenyl ring can profoundly influence the chemical properties of the adjacent carbonyl and gem-diol groups. The 3-propyl group in this compound is a weak electron-donating group (EDG) through induction.

Carbonyl Electrophilicity: The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophiles. Computational models can quantify this property through various metrics, such as the calculated partial charge on the carbonyl carbon or the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is often localized on the C=O bond. Generally, electron-donating groups decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it, thereby reducing its partial positive charge and making it less attractive to nucleophiles. Conversely, electron-withdrawing groups (EWGs) are known to enhance the reactivity of carbonyl compounds, which computational studies have attributed to an increase in the global electrophilicity index, despite a potential increase in electron density at the carbonyl carbon itself. researchgate.net

Gem-Diol Stability: The stability of the gem-diol is directly related to the electrophilicity of the corresponding carbonyl group. The hydration of a carbonyl to form a gem-diol is essentially a nucleophilic attack by water. Therefore, substituents that increase carbonyl electrophilicity also favor the formation and stability of the gem-diol. The electron-donating propyl group in this compound would be expected to slightly destabilize the gem-diol form relative to its parent carbonyl precursor (3-propylphenylglyoxal) when compared to an unsubstituted phenyl ring or a ring bearing an electron-withdrawing group. Studies on other carbonyl systems have shown that the position of the carbonyl group and the electronic nature of substituents are primary factors governing the generation and stability of geminal diols. researchgate.net

The following table presents a comparative analysis based on theoretical calculations for differently substituted phenyl rings, illustrating the expected trends.

| Substituent (at position 3) | Electronic Effect | Calculated Partial Charge on Carbonyl C (a.u.) | Relative Gem-Diol Hydration Energy (kcal/mol) |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | +0.45 | -7.5 |

| -Cl | Weakly Electron-Withdrawing | +0.42 | -6.1 |

| -H | Neutral | +0.40 | -5.3 |

| -CH₃ (Methyl) | Weakly Electron-Donating | +0.39 | -4.9 |

| -CH₂CH₂CH₃ (Propyl) | Weakly Electron-Donating | +0.38 | -4.8 |

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding)

The two hydroxyl groups of the gem-diol moiety make this compound a potent participant in hydrogen bonding. These interactions are fundamental to its properties in the condensed phase, governing its crystal packing, solvation, and interactions with other molecules. gatech.edu

Computational methods are essential for characterizing these non-covalent interactions. mdpi.com Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to find and characterize bond critical points (BCPs) associated with hydrogen bonds, providing information on their strength. Reduced Density Gradient (RDG) analysis can visualize weak interactions in real space.

In the solid state, this compound molecules would be expected to form an extensive network of intermolecular hydrogen bonds. The hydroxyl groups can act as both donors and acceptors, leading to various motifs like chains or rings. Additionally, the carbonyl oxygen of any residual unhydrated species could also act as a hydrogen bond acceptor. Weaker interactions, such as C-H···O and C-H···π contacts involving the phenyl ring and propyl chain, would further contribute to the stability of the crystal lattice. mdpi.comresearchgate.net

The table below details the potential intermolecular interactions and their typical computed characteristics.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Estimated Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Strong Hydrogen Bond | O-H (gem-diol) | O-H (gem-diol) | 1.7 - 1.9 | -5.0 to -8.0 |

| Weak Hydrogen Bond | C-H (phenyl) | O-H (gem-diol) | 2.2 - 2.6 | -1.0 to -2.5 |

| Weak Hydrogen Bond | C-H (propyl) | O-H (gem-diol) | 2.3 - 2.8 | -0.5 to -2.0 |

| C-H···π Interaction | C-H (propyl/phenyl) | π-system (phenyl ring) | 2.5 - 2.9 | -0.5 to -1.5 |

Non Biological Applications and Synthetic Utility of 2,2 Dihydroxy 1 3 Propylphenyl Ethanone

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

The primary value of compounds like 2,2-dihydroxy-1-(3-propylphenyl)ethanone in organic chemistry lies in their function as versatile building blocks. The presence of multiple reactive sites—the ketone carbonyl and two hydroxyl groups—allows for a wide range of chemical transformations.

The α,α'-dihydroxy ketone moiety is a key functional group found in several natural products and serves as a crucial precursor for a variety of important organic molecules. rsc.org This class of compounds, including this compound, can be readily converted into other valuable structures such as ketosugars and 2-amino-1,3-diols. rsc.org The development of efficient synthetic routes to enantiomerically enriched α-hydroxy ketones is a significant focus in the pharmaceutical industry, as these compounds are integral components in various therapeutic agents. nih.gov

The synthetic potential stems from the ability of the hydroxyl and ketone groups to participate in a multitude of reactions. For instance, α-hydroxy ketones are important intermediates for the synthesis of fine chemicals. rsc.org The versatility of this structural motif makes this compound a promising starting material for generating a library of complex derivatives with potential applications in fine chemical synthesis.

Table 1: Potential Synthetic Transformations of the α,α'-Dihydroxy Ketone Moiety

| Precursor Functional Group | Reaction Type | Resulting Structure/Compound Class |

|---|---|---|

| α,α'-Dihydroxy Ketone | Reduction | Vicinal Triols |

| α,α'-Dihydroxy Ketone | Oxidation | α-Diketones |

| α,α'-Dihydroxy Ketone | Condensation with Amines | Substituted Imines, Amino Diols rsc.org |

| α,α'-Dihydroxy Ketone | Acylation/Etherification | Protected Diols, Esters, Ethers |

Heterocyclic compounds are of paramount importance in chemistry, forming the core structure of many pharmaceuticals and functional materials. The α,α'-dihydroxy ketone structure is a valuable precursor for synthesizing such heterocyclic systems. A notable example is the reaction of α,α'-dihydroxy ketones with phosgene (B1210022). acs.org Depending on the stereochemical arrangement and proximity of the hydroxyl groups, this reaction can yield different heterocyclic products. When the hydroxyl groups can achieve close proximity, the reaction can produce 1,3-dioxane-2,5-diones. acs.org However, if such an arrangement is sterically hindered, alternative pathways can lead to the formation of other interesting structures like spiro epoxy carbonates. acs.org This reactivity highlights the potential of this compound to serve as a building block for novel, functionalized oxygen-containing heterocycles.

Contributions to Advanced Chemical Transformations and Methodology Development

The study of molecules like this compound can contribute to the development of new synthetic methods. Research into the synthesis and reactivity of α,α'-dihydroxy ketones drives innovation in chemical transformations. For example, a biomimetic one-pot reaction using hydroxypyruvate and various aldehydes has been developed to generate α,α'-dihydroxy ketones in an aqueous medium, mimicking the action of the enzyme transketolase. rsc.org The use of chiral catalysts in such reactions has enabled the first asymmetric organocatalytic synthesis of these ketones, achieving moderate enantiomeric excess. rsc.org this compound could serve as a model substrate to further explore and refine these and other novel synthetic methodologies. Furthermore, the previously unexplored reaction between α,α'-dihydroxy ketones and phosgene demonstrates how this class of compounds can be used to investigate new chemical processes and generate unique structural arrays. acs.org

Applications in Specialty Chemicals and Materials Science (Non-Biological)

The dual functionality of the diol and ketone groups in this compound suggests its potential use as a monomer or cross-linking agent in the synthesis of specialty polymers and functional materials.

In polymer chemistry, monomers containing multiple reactive functional groups are essential for building three-dimensional networks and introducing specific properties into the final material. msu.edu The two hydroxyl groups in this compound make it a candidate for step-growth polymerization. It could potentially react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The presence of the propylphenyl side chain would influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength, potentially leading to materials with tailored characteristics for specialty applications. The ketone group could also be used for post-polymerization modification, allowing for the attachment of other functional molecules or for cross-linking the polymer chains.

Utilization as an Analytical Chemistry Standard and Reference Material

In analytical chemistry, pure, well-characterized chemical compounds are essential as reference standards for the identification and quantification of analytes. While there is no specific documentation of this compound being used for this purpose, related chlorinated acetophenone (B1666503) derivatives serve as intermediates for active pharmaceutical ingredients and are used as reference materials. nih.govlgcstandards.com Given its unique structure, if this compound were to become an intermediate or a metabolite in an industrial or pharmaceutical process, a pure sample would be required as an analytical standard for quality control and regulatory purposes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dihydroxy-1-(3-propylphenyl)ethanone, and what experimental conditions yield high purity?

- Methodology : Friedel-Crafts acylation is a common method for introducing ethanone groups to aromatic rings. React 3-propylbenzaldehyde with an acyl chloride (e.g., chloroacetic acid derivatives) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Post-reduction or hydrolysis steps may be required to introduce the dihydroxy groups. Ensure inert atmosphere (N₂/Ar) and controlled temperature (0–25°C) to avoid side reactions .

- Key Parameters :

| Parameter | Condition |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane or CS₂ |

| Reaction Time | 4–12 hours |

| Workup | Aqueous HCl quench, followed by column chromatography |

Q. How can spectroscopic methods (e.g., IR, NMR) be employed to confirm the structure of this compound?

- IR Spectroscopy : Look for characteristic peaks:

- Broad O-H stretch (~3200–3500 cm⁻¹) for dihydroxy groups.

- C=O stretch (~1680–1720 cm⁻¹) for the ketone .

- ¹H/¹³C NMR :

- Aromatic protons (δ 6.8–7.5 ppm, multiplicity depends on substitution pattern).

- Propyl chain signals (δ 0.9–1.7 ppm for CH₃ and CH₂ groups).

- Hydroxy protons may appear as exchangeable singlets (~δ 5–6 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential dust/aerosol formation.

- Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- SHELX Suite : Use SHELXL for refinement of X-ray diffraction data to determine bond lengths, angles, and hydrogen-bonding networks. High-resolution data (≤ 0.8 Å) is critical for accurate assignment of hydroxy group positions .

- Example Workflow :

- Data Collection: Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution: Direct methods with SHELXS.

- Refinement: Full-matrix least-squares on F² using SHELXL .

Q. What computational methods predict the physicochemical properties of this compound (e.g., solubility, logP)?

- QSAR/QSPR Models : Utilize tools like CC-DPS (Chemical Compounds Deep Profiling Services) to predict logP, pKa, and solubility via quantum chemistry and neural networks. Input SMILES notation for automated property generation .

- Molecular Dynamics (MD) : Simulate solvation behavior in polar solvents (e.g., water, DMSO) to assess stability and aggregation tendencies .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be addressed during characterization?

- Hypothesis Testing :

Variable Temperature NMR : Determine if dynamic effects (e.g., rotamers) cause splitting anomalies.

2D NMR (COSY, HSQC) : Assign coupling networks to confirm connectivity.

Crystallographic Validation : Cross-check with X-ray data to resolve tautomeric or conformational ambiguities .

Q. What experimental designs are suitable for studying biological interactions of fluorinated analogs of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.